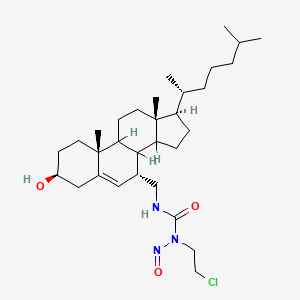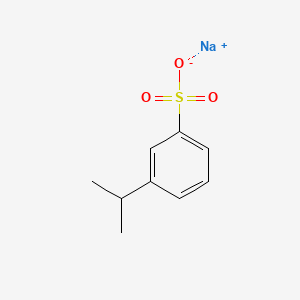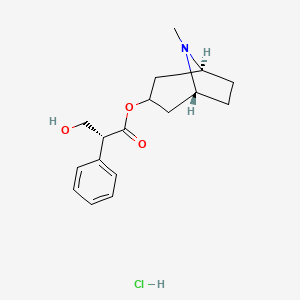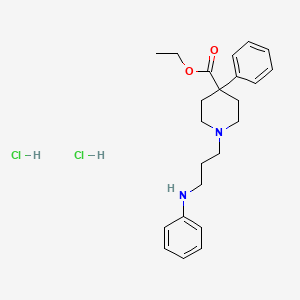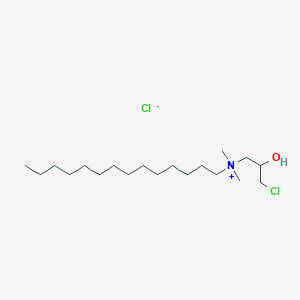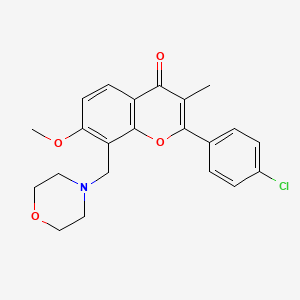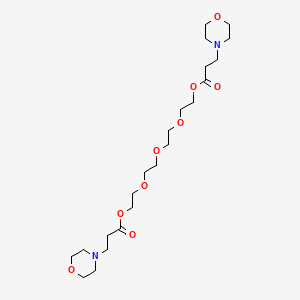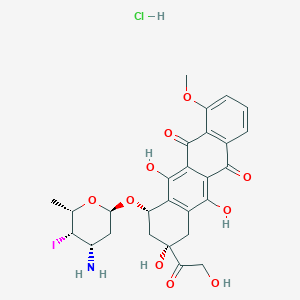
Iododoxorubicin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iododoxorubicin hydrochloride is an anthracycline derivative patented by Farmitalia Carlo Erba S.p.A. for cancer treatment. It is known for its significantly reduced levels of cardiotoxicity compared to other anthracyclines . Despite its promising preclinical results, it failed to demonstrate efficacy in phase II clinical trials for advanced breast cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iododoxorubicin hydrochloride involves the iodination of doxorubicin. The process typically includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the doxorubicin molecule .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other anthracyclines. These methods often involve large-scale chemical synthesis followed by purification processes such as crystallization and chromatography to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
Iododoxorubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, which can have different biological activities compared to the parent compound .
科学研究应用
Chemistry: It serves as a model compound for studying the effects of halogenation on anthracyclines.
Biology: It is used in research to understand the mechanisms of drug resistance in cancer cells.
Medicine: Despite its failure in clinical trials, it continues to be studied for its potential use in combination therapies to reduce cardiotoxicity.
Industry: It is used in the development of new drug formulations and delivery systems
作用机制
Iododoxorubicin hydrochloride exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, it generates reactive oxygen species that contribute to its cytotoxic effects .
相似化合物的比较
Similar Compounds
Doxorubicin: A widely used anthracycline with higher cardiotoxicity.
Daunorubicin: Another anthracycline with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity
Uniqueness
Iododoxorubicin hydrochloride is unique due to its significantly reduced cardiotoxicity compared to other anthracyclines. This makes it a valuable compound for research aimed at developing safer cancer therapies .
属性
CAS 编号 |
83943-83-3 |
|---|---|
分子式 |
C27H29ClINO10 |
分子量 |
689.9 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28INO10.ClH/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 |
InChI 键 |
RIXHOXYAFWQBGU-RUELKSSGSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


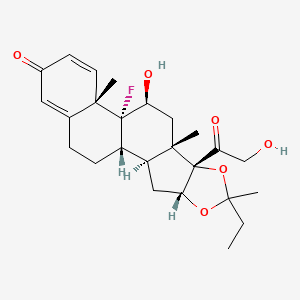

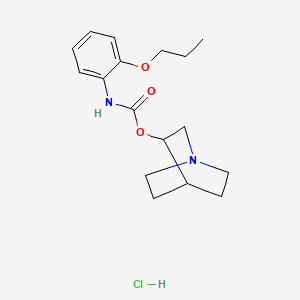
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
